2-Bromo-4-fluoro-6-methoxyaniline hydrochloride

Catalog No.
S14052781
CAS No.
M.F
C7H8BrClFNO
M. Wt
256.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-fluoro-6-methoxyaniline hydrochloride

Product Name

2-Bromo-4-fluoro-6-methoxyaniline hydrochloride

IUPAC Name

2-bromo-4-fluoro-6-methoxyaniline;hydrochloride

Molecular Formula

C7H8BrClFNO

Molecular Weight

256.50 g/mol

InChI

InChI=1S/C7H7BrFNO.ClH/c1-11-6-3-4(9)2-5(8)7(6)10;/h2-3H,10H2,1H3;1H

InChI Key

BQCPMJCHMNKHST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)Br)N.Cl

2-Bromo-4-fluoro-6-methoxyaniline hydrochloride is a chemical compound with the molecular formula C7H7BrFNOC_7H_7BrFNO and a molecular weight of approximately 220.04 g/mol. This compound is characterized by the presence of a bromine atom at the 2-position, a fluorine atom at the 4-position, and a methoxy group at the 6-position of an aniline structure. It is commonly used in various chemical syntheses and has potential applications in pharmaceuticals and agrochemicals due to its unique structural features.

Typical of aromatic amines:

  • Electrophilic Aromatic Substitution: The amino group on the benzene ring is highly activating and ortho/para-directing, which allows for further substitutions at these positions.
  • Palladium-Catalyzed Amination: This compound can participate in palladium-catalyzed reactions to form complex organic structures.
  • Formation of Amides: It reacts with various carboxylic acid derivatives to form amides, which are important in medicinal chemistry.

The biological activity of 2-bromo-4-fluoro-6-methoxyaniline hydrochloride is still under investigation, but similar compounds have shown potential antimicrobial and anticancer properties. The presence of halogen substituents often enhances biological activity by influencing metabolic pathways. For example, studies have indicated that halogenated anilines can exhibit varying degrees of mutagenicity and toxicity based on their substitution patterns.

The synthesis of 2-bromo-4-fluoro-6-methoxyaniline typically involves the bromination of a precursor compound, such as 4-fluoro-2-methoxyaniline, using reagents like N-bromosuccinimide in dichloromethane under controlled temperatures. The general procedure includes:

  • Dissolving 4-fluoro-2-methoxyaniline in dichloromethane.
  • Adding N-bromosuccinimide at low temperatures (-78°C) and stirring for a specified duration.
  • Purifying the resulting product through silica gel chromatography to isolate the desired compound .

2-Bromo-4-fluoro-6-methoxyaniline hydrochloride has several applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of various pharmaceutical compounds due to its ability to undergo further chemical transformations.
  • Agrochemicals: The compound may serve as a precursor for developing pesticides or herbicides.
  • Dyes and Pigments: Its unique structure allows it to be utilized in dye chemistry.

Interaction studies involving 2-bromo-4-fluoro-6-methoxyaniline hydrochloride focus on its reactivity with biological systems and other chemicals. Investigations into its metabolic pathways reveal that the compound's halogen substituents significantly influence its interaction with enzymes and receptors, potentially affecting its pharmacological properties.

Several compounds share structural similarities with 2-bromo-4-fluoro-6-methoxyaniline hydrochloride, including:

  • 2-Bromo-4-chloro-6-methoxyaniline: Contains chlorine instead of fluorine; may exhibit different biological activities due to the substitution pattern.
  • 2-Bromo-5-fluoro-4-methoxyaniline: Similar halogen positioning but differs in fluorine placement; could influence reactivity and biological effects.
  • 4-Fluoroaniline: A simpler structure without bromine; serves as a base for comparison regarding reactivity and synthesis.

Comparison Table

CompoundHalogen PositionBiological ActivityUnique Features
2-Bromo-4-fluoro-6-methoxyanilineBromine at 2Potentially highMethoxy group enhances solubility
2-Bromo-4-chloro-6-methoxyanilineBromine at 2Varies with substitutionChlorine may reduce toxicity
2-Bromo-5-fluoro-4-methoxyanilineBromine at 2May differ from othersFluorine position affects reactivity
4-FluoroanilineNot applicableBaseline for comparisonSimpler structure

This comparison highlights how variations in halogen substitution can lead to differences in chemical behavior and biological activity, making each compound unique despite their similarities.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

254.94618 g/mol

Monoisotopic Mass

254.94618 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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